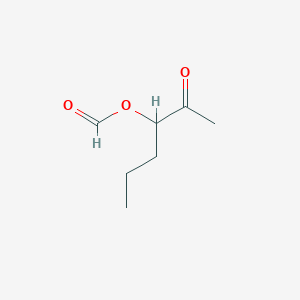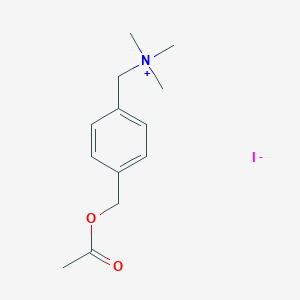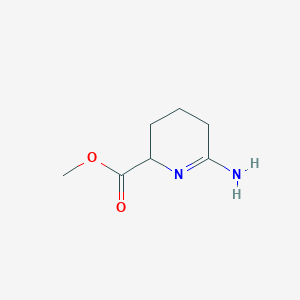![molecular formula C15H10BrClN2O4 B119197 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 52130-87-7](/img/structure/B119197.png)
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Overview
Description
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is a complex organic compound with the molecular formula C15H10BrClN2O4 and a molecular weight of 397.61 g/mol . This compound is known for its role as an impurity in the synthesis of clonazepam, a medication used to treat seizures and panic disorders .
Mechanism of Action
Target of Action
It is known to be an impurity from the synthesis of clonazepam . Clonazepam is a benzodiazepine that primarily targets GABA receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects .
Mode of Action
As an impurity in the synthesis of clonazepam, it may share some similar chemical properties . Clonazepam increases the frequency of opening of the chloride ion channel in the GABA_A receptors, which leads to an increase in the influx of chloride ions into the neurons, causing hyperpolarization and decreasing the neuron’s ability to generate action potentials .
Biochemical Pathways
Considering its association with clonazepam, it might be involved in the gabaergic signaling pathway .
Result of Action
As an impurity in the synthesis of clonazepam, its effects may be related to the modulation of GABAergic signaling .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide typically involves the bromination of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the acetamide group .
Industrial Production Methods
Industrial production of this compound is generally conducted in a multi-step process involving the initial preparation of the precursor N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, followed by bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents like dimethyl sulfoxide or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzoyl group, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives of the benzoyl group.
Scientific Research Applications
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role as an impurity in the synthesis of clonazepam and its potential effects on the pharmacological properties of the final product.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure but with different substitution patterns on the benzoyl group.
2-Bromo-N-[2-(2-chlorobenzoyl)-4-chlorophenyl]acetamide: Another closely related compound with a different substitution pattern.
Uniqueness
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it particularly reactive and suitable for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTMFEOLMKEEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200139 | |
| Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-87-7 | |
| Record name | 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52130-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-N-(2-(2-CHLOROBENZOYL)-4-NITROPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXB5X4WL49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
